DL-Alaninol

Description

Overview of Amino Alcohols in Organic Synthesis and Biochemistry

Amino alcohols are a class of organic compounds that feature both an amine (-NH2) and a hydroxyl (-OH) functional group. um.edu.my This bifunctional nature makes them highly versatile and valuable intermediates in organic synthesis. scbt.com They can participate in a wide array of chemical reactions, including nucleophilic substitutions, reductions, and cyclizations, which are fundamental for constructing complex molecules. scbt.com In biochemistry, amino alcohols are integral to the study of metabolic pathways and enzyme functions. scbt.com They are often utilized in the synthesis of other biologically significant molecules such as amino acids and peptides. scbt.com Their unique structure allows them to be used in the development of polymers and surfactants, where their dual functionality contributes to unique material properties. scbt.com

Significance of Chirality in Amino Alcohols and its Implications for DL-Alaninol Research

Chirality, or the property of "handedness" in molecules, is of paramount importance in the context of amino alcohols. Chiral amino alcohols are crucial as chiral building blocks, auxiliaries, and ligands in asymmetric synthesis. nih.govjocpr.com This allows for the creation of enantiomerically pure compounds, which is particularly critical in the pharmaceutical industry where different enantiomers of a drug can have vastly different physiological effects. chemimpex.com DL-Alaninol is a racemic mixture, meaning it contains equal amounts of the two enantiomers: D-Alaninol and L-Alaninol. wikipedia.org The presence of both enantiomers has specific implications for its use in research, often serving as a starting point for the synthesis of racemic compounds or for the development of methods to resolve the enantiomers for use in stereoselective synthesis. sigmaaldrich.com The hydrogenation of alanine (B10760859) results in the amino alcohol alaninol, a useful chiral building block. wikipedia.org

Historical Context of Alaninol Research and its Development

The parent amino acid, alanine, was first synthesized in 1850 by Adolph Strecker. wikipedia.org Of course, this synthesis produced a racemic mixture, DL-alanine. acs.org The development of methods to reduce amino acids to their corresponding amino alcohols provided researchers with valuable chiral synthons. The reduction of α-amino acids is a common method for preparing chiral amino alcohols. jocpr.com For instance, L-alanine can be reduced to L-alaninol, which is a natural amino acid that can be synthesized asymmetrically. biosynth.com The study of amino alcohols gained significant traction with the discovery of their utility in asymmetric catalysis. For example, the use of chiral 2-amino alcohols to catalyze the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025) was a notable advancement. um.edu.my

Scope and Objectives of Research on DL-Alaninol

Research on DL-Alaninol is broad, spanning various domains of chemistry. A primary objective is its utilization as a versatile building block in organic synthesis. It has been employed in the synthesis of a variety of compounds, including diastereomers of DL-β-amino alcohols and enantiopure and racemic samples of 2-methyl-N-tosylaziridine. sigmaaldrich.comchemicalbook.comsigmaaldrich.com Another key area of research focuses on its role as a precursor to chiral ligands for asymmetric catalysis. polyu.edu.hk Furthermore, DL-Alaninol and its derivatives are investigated for their potential applications in medicinal chemistry and materials science. scbt.comchemimpex.com For example, it has been used in the synthesis of (±)-3-(5-dimethylcarbamoyl-pent-1-enyl)-N-(2-hydroxy-1-methyl-ethyl)benzamide. sigmaaldrich.comchemicalbook.comsigmaaldrich.com

Chemical and Physical Properties of DL-Alaninol

| Property | Value |

| Molecular Formula | C3H9NO |

| Molecular Weight | 75.11 g/mol |

| Appearance | Clear colorless to light yellow viscous liquid |

| Melting Point | 8 °C |

| Boiling Point | 72-73 °C at 11 mm Hg |

| Density | 0.943 g/mL at 25 °C |

| Water Solubility | Soluble |

| CAS Number | 6168-72-5 |

The data in this table has been compiled from various chemical suppliers and databases. chemicalbook.comaecochemical.comchemicalbook.com

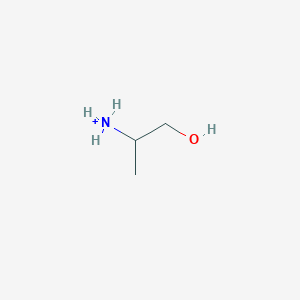

Structure

3D Structure

Properties

IUPAC Name |

2-aminopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMMTJMQCTUHRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO | |

| Record name | 2-PROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10280 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50865762 | |

| Record name | 2-Amino-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-propanolamine appears as a colorless to pale yellow liquid with a fishy odor. Moderately toxic by ingestion and skin contact. A severe skin irritant. Combustible. The compound contains both the amine group -NH2 and the alcohol group -OH and so has some properties of both. Floats and mixes with water. (USCG, 1999), Colorless to light yellow liquid with a fishy odor; [CAMEO] Light yellow viscous liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-PROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10280 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-1-propanol, DL- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20667 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

311 to 317 °F at 760 mmHg (USCG, 1999) | |

| Record name | 2-PROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10280 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

145 °F (USCG, 1999) | |

| Record name | 2-PROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10280 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.943 at 68 °F (dl mixture) (USCG, 1999) - Less dense than water; will float | |

| Record name | 2-PROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10280 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

6168-72-5, 78-91-1 | |

| Record name | 2-PROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10280 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DL-2-Amino-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6168-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminopropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006168725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminopropanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-2-aminopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-aminopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOPROPANOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8V71RA4B5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies of Dl Alaninol and Its Enantiomers

Racemic Synthesis of DL-Alaninol

The synthesis of racemic DL-Alaninol typically involves a two-stage process: the initial synthesis of the precursor, DL-Alanine, followed by the reduction of its derivatives.

Strecker Reaction and Variants for DL-Alanine Precursors

The Strecker synthesis, first reported in 1850 by Adolph Strecker, stands as a classic and economical method for producing racemic α-amino acids, including DL-Alanine. researchgate.netgoogle.comwikipedia.orgwikipedia.org The fundamental process is a one-pot, three-component reaction. researchgate.netjmcs.org.mx

In its original form, the reaction combines acetaldehyde (B116499) with aqueous ammonia (B1221849) and hydrogen cyanide. researchgate.netjmcs.org.mx The mechanism proceeds through the formation of an iminium ion from the reaction of acetaldehyde and ammonia, which is then attacked by a cyanide ion to form an α-aminonitrile intermediate. wikipedia.org Subsequent hydrolysis of this nitrile group, typically under acidic conditions, yields the final product, DL-Alanine. researchgate.netwikipedia.orgjmcs.org.mx

While this method is effective for large-scale production, a notable drawback is the use of highly toxic hydrogen cyanide. google.com Variants of the Strecker reaction have been developed; for instance, using primary or secondary amines instead of ammonia can produce N-substituted amino acids, while using ketones in place of aldehydes results in α,α-disubstituted amino acids. wikipedia.org

Reduction of Alanine (B10760859) Derivatives to DL-Alaninol

Once DL-Alanine is synthesized, it is typically converted to an ester derivative, such as DL-alanine ethyl ester hydrochloride, to facilitate its reduction to DL-Alaninol.

The reduction of alanine ester hydrochlorides using sodium borohydride (B1222165) (NaBH₄) is a widely documented and efficient method for synthesizing alaninol. umaine.edu This approach is favored in industrial applications for its high yield and reproducibility. chemicalbook.com The process generally involves dissolving the alanine ester hydrochloride in an alcohol, such as ethanol, and adding it to an aqueous solution of NaBH₄. chemicalbook.comgoogle.com

Key variables that influence the reaction's success have been identified in research findings.

| Parameter | Finding | Source |

|---|---|---|

| Solvent | Ethanol is considered an optimal solvent as it provides good solubility for reagents and minimizes side reactions, with yields reported between 50-67%. | |

| Stoichiometry | A 3:1 molar ratio of NaBH₄ to the alanine ester is recommended to ensure the complete reduction of the ester. | |

| Temperature | The gradual addition of NaBH₄ under ice cooling (below 10°C) is crucial to control the exothermic reaction, followed by a period at ambient temperature (20-28°C) to ensure the reaction completes. | chemicalbook.com |

Other reducing agents, such as lithium aluminum hydride (LiAlH₄), have also been evaluated. LiAlH₄ can reduce L-alanine tert-butyl ester with a 72% yield, but it necessitates stringent anhydrous conditions, making it less convenient than NaBH₄ for many applications. orgsyn.org

Catalytic hydrogenation offers another pathway to produce alaninol from alanine. When starting with racemic alanine, the use of standard heterogeneous catalysts results in the formation of racemic DL-Alaninol. This method is a key example of how the stereochemistry of the starting material directly dictates the stereochemistry of the product in the absence of a chiral catalyst.

Chemical Reduction Methods (e.g., NaBH4)

Stereoselective and Enantioselective Synthesis of Alaninol

The production of specific enantiomers of alaninol, such as L-Alaninol, is of high importance for applications in pharmaceutical synthesis. These methods rely on maintaining or creating a specific stereocenter.

Enantioselective Reduction of Alanine Derivatives

The most prominent method for synthesizing an enantiomerically pure alaninol is the stereoretentive reduction of the corresponding pure amino acid derivative.

Catalytic hydrogenation of L-alanine using a ruthenium-on-carbon (Ru/C) catalyst is a well-established method for producing L-alaninol with high optical purity. umaine.edunih.gov A critical feature of this reaction is its ability to maintain the original configuration of the α-carbon. nih.govcapes.gov.br Research has shown that the reaction conditions are vital for achieving high selectivity and yield.

The reaction is significantly faster and more selective when conducted in the presence of an acid, such as phosphoric acid. umaine.eduacs.orgacs.org The acid protonates the carboxylate group of the amino acid, which exists as a zwitterion at neutral pH. acs.org The protonated carboxylic acid form is readily hydrogenated, whereas the zwitterionic form is not. umaine.eduacs.org This acidification is necessary to drive the reaction to completion. umaine.edu

The proposed mechanism involves the initial hydrogenation of the protonated amino acid to a gem-diol intermediate, followed by dehydration to an aldehyde, which is then rapidly hydrogenated to the final amino alcohol. umaine.eduacs.org

| Catalyst | Conditions | Selectivity/Purity | Source |

|---|---|---|---|

| 5% Ru/C | 100°C, 1000 psi H₂, aqueous solution with added acid | Faster and more selective than without acid. Stereochemistry at the α-carbon is retained. | nih.govcapes.gov.br |

| Ru/C | Acidic solution (e.g., phosphoric acid) | Selectivity exceeding 95% and optical purity over 99% for L-alaninol. | umaine.edu |

| 5 wt % Ru/C | 353-398 K, 1.7-13.8 MPa H₂, 0.22-0.46 M L-alanine, 0-1.2 M phosphoric acid | Yields >90%, selectivities >97%, and enantiomeric excesses >99% were observed at 373 K. | acs.orgacs.org |

Asymmetric Catalysis in Alaninol Synthesis

Asymmetric catalysis provides a powerful strategy for the synthesis of enantiomerically pure alaninol, a valuable chiral building block. wikipedia.org This approach utilizes chiral catalysts to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.

Chiral Ligand Design for Asymmetric Catalysis

The design of chiral ligands is central to the success of asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that directs the approach of the substrate and influences the stereoselectivity of the reaction. rsc.orgnih.gov In the context of alaninol synthesis, chiral ligands are often employed in the hydrogenation of alanine or its derivatives. wikipedia.org

Recent advancements have focused on developing novel ligands to improve catalytic efficiency and stereoselectivity. For instance, the development of catalyst-controlled primary and secondary C(sp3)–H arylation using two distinct ligands has enabled the sequential hetero-diarylation of an alanine derivative. This method affords a range of β-Ar-β-Ar'-α-amino acids with high diastereoselectivity, which are precursors to chiral amino alcohols like alaninol. nih.gov The steric and electronic properties of these ligands are crucial in directing the palladium catalyst to activate specific C-H bonds. nih.gov

Furthermore, chiral tridentate ligands have been successfully used in the asymmetric synthesis of α-amino acids through the homologation of Ni(II) complexes of glycine (B1666218) and alanine Schiff bases. nih.govmdpi.com Novel designs, including axially chiral ligands, have demonstrated high practicality and scalability. nih.gov The choice of the chiral ligand can influence the configuration of the resulting β-chiral center, allowing for the synthesis of both alaninol enantiomers by selecting the order of substituent introduction. nih.gov

Table 1: Examples of Chiral Ligands in Asymmetric Synthesis

| Ligand Type | Metal | Application | Reference |

| Axially Chiral Tridentate Ligands | Ni(II) | Asymmetric synthesis of α-amino acids | nih.gov |

| Phosphine-based Ligands | Pd | C(sp3)–H arylation of alanine derivatives | nih.gov |

| Hamari Ligand (azepine-derived) | Ni(II) | Dynamic kinetic resolution of racemic amino acids | mdpi.com |

| Soloshonok Ligand | Ni(II) | Synthesis of α-(methyl)cysteine derivatives | mdpi.com |

Organocatalytic Strategies

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules as catalysts. rsc.orgresearchgate.net These catalysts offer several advantages, including being metal-free, less sensitive to air and moisture, and often derived from readily available natural sources. researchgate.net

For the synthesis of alaninol precursors, organocatalytic approaches often involve the asymmetric functionalization of aldehydes or imines. For example, the enantioselective α-alkylation of aldehydes can be achieved using chiral secondary amine catalysts. mdpi.com Alanine itself, being the simplest stereoselective organocatalyst, has been shown to catalyze direct asymmetric intermolecular aldol (B89426) reactions between ketones and aldehydes with excellent stereocontrol. researchgate.net

Organocatalytic strategies for synthesizing α-aminonitriles, which can be converted to amino acids and subsequently to amino alcohols, have also been extensively studied. The Strecker reaction, which involves the reaction of an aldehyde, ammonia, and hydrogen cyanide, can be rendered asymmetric using chiral organocatalysts. mdpi.com Bifunctional catalysts, such as those combining a hydrogen-bond donor with a tertiary amine, have proven effective in these transformations. rsc.org Furthermore, organocatalytic transfer hydrogenation of α-imino esters provides direct access to N-alkyl arylglycines, which are valuable intermediates. rsc.org

Table 2: Organocatalytic Approaches to Alaninol Precursors

| Reaction Type | Catalyst Type | Key Feature | Reference |

| Aldol Reaction | L-alanine | Direct, intermolecular reaction with high stereocontrol | researchgate.net |

| α-Alkylation of Aldehydes | Chiral secondary amine | Enantioselective formation of C-C bonds | mdpi.com |

| Asymmetric Strecker Reaction | Bifunctional organocatalysts | Enantioselective synthesis of α-aminonitriles | rsc.orgmdpi.com |

| Transfer Hydrogenation | Chiral phosphoric acid | Asymmetric reduction of N-alkyl C-aryl α-imino esters | rsc.org |

Bio-inspired and Biocatalytic Synthesis of Alaninol

Biocatalysis leverages enzymes and whole microbial cells to perform chemical transformations with high selectivity and under mild conditions, offering an environmentally friendly alternative to traditional chemical synthesis. umaine.edursc.org

Enzymatic Transformations for Alanine Production and Subsequent Conversion to Alaninol

The biocatalytic production of alanine, the direct precursor to alaninol, is well-established. Alanine dehydrogenase (AlaDH) is a key enzyme that catalyzes the reversible conversion of pyruvate (B1213749) to L-alanine. researchgate.net This enzyme is central to the metabolism of many microorganisms and plays a role in both the synthesis of the peptidoglycan layer and in energy generation. researchgate.net By overexpressing AlaDH in host strains like Escherichia coli or Zymomonas mobilis, researchers have significantly enhanced L-alanine production from renewable feedstocks like glucose. nih.gov

Once alanine is produced, its conversion to alaninol can be achieved through enzymatic reduction. While direct enzymatic reduction of the carboxylic acid group of alanine is challenging, a multi-step enzymatic pathway can be employed. For instance, the transformation of isopropylamine (B41738) to L-alaninol has been demonstrated in Pseudomonas sp. strain KIE171. nih.gov This process involves a series of enzymatic steps, including the formation of γ-glutamyl-isopropylamide, stereospecific monooxygenation to γ-glutamyl-L-alaninol, and subsequent hydrolysis to liberate L-alaninol. nih.gov

Threonine aldolases have also been investigated for the synthesis of β-hydroxy-α,α-dialkyl-α-amino acids, which are structurally related to alaninol precursors. d-nb.info These enzymes can accept alanine as a donor, enabling the direct synthesis of α-quaternary α-amino acids. d-nb.info

Engineered Microbial Systems for Alaninol Biosynthesis

Metabolic engineering of microorganisms offers a promising route for the de novo biosynthesis of alaninol from simple carbon sources. By introducing and optimizing heterologous pathways, microbial cell factories can be designed to produce target molecules with high efficiency.

For example, engineered E. coli has been used to produce β-alanine, an isomer of alanine, at high titers. mdpi.comresearchgate.net These strategies involve overexpressing key enzymes in the biosynthetic pathway, such as L-aspartate decarboxylase, and knocking out competing pathways to channel metabolic flux towards the desired product. mdpi.comresearchgate.net

A similar approach can be envisioned for DL-alaninol production. A synthetic pathway could be constructed in a microbial host, such as E. coli, combining a highly active alanine production module with an enzymatic reduction step. For instance, a de novo designed pathway in E. coli utilizing a transketolase and a β-alanine:pyruvate transaminase has been shown to produce chiral amino alcohols. ucl.ac.uk By engineering the substrate specificity of the transaminase and optimizing the expression of pathway enzymes, it is feasible to develop a whole-cell biocatalyst for the direct biosynthesis of alaninol from simple sugars. The integration of biocatalytic steps offers significant advantages in terms of sustainability and can make transformations that are challenging with traditional chemistry more accessible. rsc.org

Table 3: Engineered Microbial Systems for Amino Acid and Amino Alcohol Production

| Organism | Target Product | Key Engineering Strategy | Titer/Yield | Reference |

| Corynebacterium glutamicum | β-alanine | Overexpression of L-aspartate 1-decarboxylase | 166.6 g/L | mdpi.com |

| Escherichia coli | β-alanine | Biosensor-assisted directed evolution | 34.8 g/L | mdpi.com |

| Escherichia coli | L-alanine | Metabolic evolution and overexpression of L-ALD | 114 g/L | nih.gov |

| Escherichia coli | Chiral amino alcohols | De novo pathway design (transketolase/transaminase) | 21% yield | ucl.ac.uk |

Derivatization-Based Stereoselective Approaches

Derivatization-based methods provide an alternative strategy for the stereoselective synthesis of alaninol. In this approach, a racemic mixture is reacted with a chiral derivatizing agent to form a mixture of diastereomers, which can then be separated by physical methods such as crystallization or chromatography. nih.gov

One common method involves the alkylation of chiral glycine or alanine derivatives. renyi.hu For example, the stereoselective alkylation of a homochiral glycine enolate can produce α-amino acid derivatives with high enantioselectivity. renyi.hu These derivatives can then be deprotected to yield the desired α-alkylated amino acid, which can be subsequently reduced to the corresponding amino alcohol. The use of chiral auxiliaries, such as those derived from oxazolidinones, can direct the stereochemical outcome of the alkylation step. renyi.hu

Another approach utilizes chiral derivatizing reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) for the resolution of racemic amines and amino acids. nih.gov By reacting a racemic mixture with Marfey's reagent, a mixture of diastereomers is formed that can be separated and quantified using liquid chromatography-mass spectrometry (LC-MS). nih.gov While primarily an analytical technique, the principles can be applied to preparative separations.

Furthermore, photoredox catalysis has been employed for the stereoselective C-radical addition to chiral glyoxylate-derived N-sulfinyl imines, providing a convenient route to unnatural α-amino acids which are alaninol precursors. rsc.org This method allows for the use of readily available carboxylic acids as radical precursors without prior derivatization. rsc.org

Chiral Auxiliaries and Reagents

Asymmetric synthesis using chiral auxiliaries is a powerful strategy for controlling the stereochemical outcome of a reaction. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into an achiral substrate. bccollegeasansol.ac.in This attachment induces chirality and directs subsequent reactions to occur stereoselectively, after which the auxiliary is removed to yield the desired enantiopure product. bccollegeasansol.ac.in

The fundamental principle involves three main steps:

Covalent bonding of an achiral substrate to the chiral auxiliary.

Diastereoselective reaction on the substrate-auxiliary adduct, often controlled by the steric and electronic properties of the auxiliary.

Removal of the chiral auxiliary to release the enantiomerically enriched product.

Several types of chiral auxiliaries have been successfully employed in the synthesis of amino acids and their derivatives, which are applicable to alaninol synthesis. These include oxazolidinones (Evans auxiliaries) and auxiliaries derived from natural sources like amino acids. renyi.huscribd.com For instance, L-valine can be used as a chiral auxiliary reagent. In one methodology, a bis-lactim ether was prepared from L-valine and DL-alanine methyl ester. uni-konstanz.de Subsequent metalation and alkylation of this intermediate proceeded with high diastereoselectivity (d.e. >95%), where the incoming alkyl group added preferentially to the face opposite the bulky isopropyl group of the valine auxiliary. uni-konstanz.de Acidic hydrolysis then cleaves the product, yielding the (R)-α-methyl-α-amino acid methyl ester and recovering the L-valine methyl ester auxiliary. uni-konstanz.de

Another approach utilizes chiral reagents that are not incorporated into the substrate but influence the reaction's stereochemistry. An example is the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) in combination with chiral tertiary amines, such as sparteine (B1682161) or strychnine. luxembourg-bio.com This system forms an enantiodifferentiating coupling reagent in situ. When applied to the synthesis of alanine derivatives, the use of sparteine as the chiral auxiliary resulted in a preferential reaction for the L-configuration enantiomer. luxembourg-bio.com

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis This table is interactive. Click on the headers to sort the data.

| Chiral Auxiliary/Reagent | Substrate Type | Typical Selectivity | Reference |

|---|---|---|---|

| L-Valine derived bis-lactim ether | Alanine methyl ester | >95% d.e. | uni-konstanz.de |

| (-)-8-Phenylmenthol | Glycine derivative | Excellent diastereoselectivity | renyi.hu |

| Evans Oxazolidinone | N-Acyl derivative | High diastereoselectivity | renyi.hu |

| Sparteine (with CDMT) | Alanine derivative | Preference for L-configuration | luxembourg-bio.com |

Kinetic Resolution in Alaninol Synthesis

Kinetic resolution is a widely used method for separating a racemic mixture into its constituent enantiomers. The technique relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. ut.ac.ir In an ideal kinetic resolution, one enantiomer reacts quickly to form a new product, leaving the unreacted, slower-reacting enantiomer behind. A primary limitation of this method is that the maximum theoretical yield for the desired unreacted enantiomer is 50%. rsc.org

Enzymes are highly effective catalysts for kinetic resolutions due to their exceptional stereoselectivity. Biocatalytic approaches have been explored for the synthesis of chiral amino alcohols. For alaninol specifically, a coupled enzyme system using a ω-transaminase (ω-TA) and a threonine deaminase (TD) was investigated for the kinetic resolution of the racemate. researchgate.net However, this particular system demonstrated limited success, achieving a conversion of only 40.8% and a modest enantiomeric excess (ee) of 66% for the product. researchgate.net

More advanced biocatalytic strategies have proven more effective for related chiral amines. A two-enzyme cascade employing an amine dehydrogenase (AmDH) and an alanine dehydrogenase (AlaDH) has been successfully used for the kinetic resolution of a range of racemic amines. mdpi.com This system efficiently resolved substrates into the corresponding (S)-amines with excellent enantioselectivity, often exceeding 99% ee, by selectively oxidizing the (R)-enantiomer. mdpi.com

To overcome the 50% yield barrier of traditional kinetic resolution, dynamic kinetic resolution (DKR) can be employed. DKR combines the selective reaction of one enantiomer with the simultaneous in situ racemization of the remaining, undesired enantiomer. royalsocietypublishing.orgdoaj.org This continuous conversion of the undesired enantiomer into the reactive one allows for a theoretical yield of up to 100% of a single, enantiomerically pure product. For example, the dynamic kinetic resolution of a β-ketoester precursor using an (R)-SEGPHOS/Ru(II) catalyst has been shown to produce hydroxylated amino acid derivatives with high diastereomeric and enantiomeric excess. royalsocietypublishing.orgdoaj.org Similarly, systems combining alanine racemase with other enzymes have been constructed to convert racemic amino acid precursors into a single desired L-enantiomer with high yield and enantioselectivity. researchgate.net

Table 2: Performance of Selected Kinetic Resolution Methods This table is interactive. Click on the headers to sort the data.

| Method/Enzyme System | Substrate | Conversion (%) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| ω-Transaminase / Threonine Deaminase | Racemic Alaninol | 40.8% | 66% | researchgate.net |

| Amine Dehydrogenase / Alanine Dehydrogenase | Racemic Amines | ~50% | >99% (S)-amine | mdpi.com |

| Dehydrogenases with Cofactor Recycling | 3-Fluoropyruvate | >85% | 100% | nih.gov |

| Dynamic Kinetic Resolution (DKR) with Ru-Catalyst | β-Ketoester | High | High d.e. and e.e. | royalsocietypublishing.orgdoaj.org |

Comparison of Synthetic Efficiencies and Enantiomeric Purity

The choice of a synthetic method for producing enantiopure alaninol depends on a trade-off between synthetic efficiency (yield), enantiomeric purity, cost, and scalability. Both chiral auxiliary-based methods and kinetic resolution offer distinct advantages and disadvantages.

Kinetic Resolution: Standard kinetic resolution is inherently inefficient in terms of yield, with a theoretical maximum of 50% for a single enantiomer. rsc.org While biocatalytic kinetic resolutions can provide exceptionally high enantiomeric excess (>99% ee is common), the low yield is a significant drawback. mdpi.com The reported enzymatic resolution of alaninol itself showed both low conversion and moderate enantioselectivity, making that specific system impractical. researchgate.net

Dynamic Kinetic Resolution (DKR): DKR represents a significant improvement over standard resolution by overcoming the 50% yield limitation. rsc.org By combining resolution with in-situ racemization, DKR can theoretically achieve 100% conversion of a racemate into a single enantiomerically pure product. royalsocietypublishing.orgdoaj.org These methods, particularly those employing robust metal catalysts or multi-enzyme cascades, offer the best combination of high yield and excellent enantiomeric purity, making them highly attractive for industrial applications. royalsocietypublishing.org For instance, biocatalytic processes that incorporate an efficient cofactor recycling system have demonstrated the ability to produce fluorinated alanine enantiomers with yields greater than 85% and complete enantiomeric excess (100% ee). nih.gov

Table 3: Comparison of General Synthetic Strategies for Enantiopure Alaninol This table is interactive. Click on the headers to sort the data.

| Synthetic Strategy | Typical Yield | Typical Enantiomeric Purity (ee/de) | Advantages | Disadvantages |

|---|---|---|---|---|

| Chiral Auxiliaries | Moderate | High (>95% de) uni-konstanz.de | High selectivity; reliable and well-established. bccollegeasansol.ac.in | Stoichiometric use of auxiliary; multi-step process; can be costly. sioc-journal.cn |

| Kinetic Resolution (Standard) | Low (<50%) rsc.org | High to Excellent (>99% ee possible) mdpi.com | High enantioselectivity (especially with enzymes). | Inherently inefficient yield; requires separation of product from unreacted starting material. |

| Dynamic Kinetic Resolution (DKR) | High (>90%) | Excellent (>99% ee possible) nih.gov | Overcomes 50% yield limit; highly efficient. | Can require complex catalyst systems or multi-enzyme cocktails. |

Advanced Analytical Techniques for Dl Alaninol Characterization and Quantification

Chromatographic Methods for Enantiomeric Separation and Purity Determination

Chromatography is a fundamental technique for separating mixtures. For chiral compounds, specialized chromatographic methods are employed to resolve the enantiomers, allowing for the determination of enantiomeric purity. These methods rely on creating a chiral environment where the two enantiomers interact differently, leading to their separation. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a premier technique for the enantioseparation of chiral compounds due to its efficiency, sensitivity, and versatility. The direct separation of enantiomers on a large scale is most commonly achieved using HPLC with a Chiral Stationary Phase (CSP). csfarmacie.czresearchgate.net In this method, a chiral selector is immobilized onto the surface of the stationary phase support, typically silica (B1680970) particles. researchgate.net The separation occurs due to the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the CSP, which have different interaction energies. researchgate.net

A variety of CSPs are commercially available and have proven effective for the separation of amino acids and their derivatives. sigmaaldrich.com These include:

Polysaccharide-based CSPs : Derivatives of cellulose (B213188) and amylose (B160209) are widely used due to their broad applicability and high loading capacity. mdpi.comscilit.com

Macrocyclic Antibiotic CSPs : Phases like CHIROBIOTIC T are effective for separating underivatized amino acids by forming multiple hydrogen bonds and other interactions. sigmaaldrich.com

Crown Ether-based CSPs : These are particularly useful for the separation of primary amines and amino acids. mdpi.comspincotech.com For instance, CROWNPAK CR-I(+) and CR-I(-) columns can separate D- and L-amino acids without derivatization, with the elution order depending on the column used. spincotech.com

While direct analysis is possible, derivatization of the amino acid with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can improve resolution and significantly boost signal intensity in detection. waters.com

Table 1: Examples of HPLC Conditions for Alanine (B10760859) Enantiomer Separation

| Chiral Stationary Phase (CSP) | Mobile Phase | Analyte Form | Detection | Reference |

|---|---|---|---|---|

| Daicel ChiralPax ZWIX(+) | Gradient of acetonitrile/water with additives | AQC-derivatized | MS/MS | waters.com |

| CROWNPAK CR-I(+) | Perchloric acid solution (pH 1.5) | Underivatized | MS/MS | spincotech.com |

| Lux™ (Cellulose-based) | Supercritical CO2 and MeOH with 0.1% or 2% formic acid | FMOC-derivatized | UV Detector | tandfonline.comresearchgate.net |

Gas chromatography (GC) is a well-established and highly efficient technique for the separation of volatile compounds. researchgate.net For the chiral analysis of non-volatile analytes like amino acids, a derivatization step is necessary to convert them into volatile derivatives. researchgate.net Common derivatization procedures involve esterification of the carboxyl group followed by acylation of the amino group, for instance, to form N(O)-pentafluoropropionyl amino acid 2-propyl esters or N(O,S)-trifluoroacetyl-O-isopropyl esters. researchgate.net

The separation of these volatile diastereomers is then performed on a capillary column coated with a chiral stationary phase. researchgate.net A widely used CSP for this purpose is Chirasil-Val, which is a dimethylpolysiloxane bonded with L-valine tert-butylamide. researchgate.netuni-muenchen.de This phase allows for the separation of a broad range of chiral compounds, including amino acids. uni-muenchen.de

Coupling GC with a mass spectrometer (GC-MS) provides a powerful tool for both identification and quantification. uni-muenchen.de The mass spectrometer can be operated in selected ion monitoring (SIM) mode, which offers high sensitivity and allows for the reliable determination of enantiomeric ratios even when one enantiomer is present in trace amounts. researchgate.netuni-muenchen.de

Table 2: GC-MS Conditions for Chiral Analysis of Alanine

| Derivatization | Chiral Stationary Phase | MS Detection Mode | Key Finding | Reference |

|---|---|---|---|---|

| N(O)-pentafluoropropionyl 2-propyl esters | Chirasil-L-Val | Selected Ion Monitoring (SIM) | Quantification of D-amino acids in fermented cocoa beans. | researchgate.net |

| N(O,S)-trifluoroacetyl-O-isopropyl esters | Chirasil-Val | Selected Ion Monitoring (SIM) | Determination of D/L ratio down to 0.1%. | researchgate.net |

| N-pentafluoropropionyl (R)-(-)-2-butyl esters | HP-5 (achiral column) | Electron Impact (EI) | Diastereomeric separation without a chiral column. | acs.org |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green chemistry" alternative to HPLC for chiral separations. tandfonline.comselvita.com This technique primarily uses supercritical carbon dioxide (CO2) as the mobile phase, often with a small amount of an organic modifier like methanol. mdpi.comtandfonline.com The use of CO2 is advantageous as it is non-toxic and reduces the consumption of organic solvents. tandfonline.com

SFC offers several benefits over traditional liquid chromatography, including higher chromatographic efficiency, shorter analysis times, and faster column equilibration. mdpi.comselvita.com The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for higher flow rates without a significant loss in resolution. selvita.com Polysaccharide-based CSPs, which are widely used in HPLC, are also highly effective for chiral separations in SFC. mdpi.comtandfonline.com Research has shown that for certain analytes, SFC can provide superior resolution per unit of time compared to HPLC. For example, a study on FMOC-DL-Alanine demonstrated that SFC achieved a separation comparable to reversed-phase HPLC but in a significantly shorter run time. tandfonline.comresearchgate.net

Table 3: Comparison of SFC and RP-HPLC for FMOC-DL-Alanine Separation

| Technique | Column | Mobile Phase | Flow Rate | Key Advantage | Reference |

|---|---|---|---|---|---|

| SFC | Lux™ (250 mm × 4.6 mm, 3 μm) | 60:40 Supercritical CO2:MeOH + 2% formic acid | 3 mL/min | Shorter run time, best resolution per minute. | tandfonline.comresearchgate.net |

| RP-HPLC | Lux™ (250 mm × 4.6 mm, 3 μm) | Acetonitrile/Water with formic acid | - | Gave the best absolute resolution. | tandfonline.com |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic method used for the separation and identification of compounds. gavinpublishers.comsavemyexams.com The technique involves a stationary phase, which is a thin layer of an adsorbent material like silica gel or alumina (B75360) coated onto a plate, and a mobile phase, which is a solvent or solvent mixture that moves up the plate via capillary action. savemyexams.comumich.edu

For the stereoselective analysis of amino acids, chiral selectors can be incorporated into either the stationary phase or the mobile phase. Separation is based on the differential interactions of the enantiomers with the stationary phase, leading to different migration distances. researchgate.net The position of the separated compound is identified by its Retardation Factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. gavinpublishers.comlibretexts.org For colorless compounds like amino acids, a visualizing agent such as ninhydrin (B49086) spray is used to make the spots visible. gavinpublishers.comsavemyexams.com TLC, when coupled with modern extraction techniques, can be a reproducible method for profiling amino acids. gavinpublishers.com

Table 4: Typical System for TLC Analysis of Amino Acids

| Component | Description | Reference |

|---|---|---|

| Stationary Phase | Aluminum support pre-coated with silica gel. | gavinpublishers.com |

| Mobile Phase | A mixture of 1-butanol, acetic acid, and distilled water (e.g., in a 4:1:1 ratio). | gavinpublishers.com |

| Visualization | Spraying with ninhydrin solution and heating. | gavinpublishers.com |

| Identification | Comparison of Rf values with standard amino acids. | gavinpublishers.comlibretexts.org |

Supercritical Fluid Chromatography (SFC) for Chiral Separation

Mass Spectrometry (MS) and Spectroscopic Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is highly valued for its sensitivity, specificity, and ability to provide structural information.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile biomolecules. researchgate.net It generates gas-phase ions from liquid solutions with minimal fragmentation, making it highly compatible with liquid chromatography (LC). researchgate.net The coupling of LC with tandem mass spectrometry (LC-MS/MS) is a powerful platform for the targeted analysis and quantification of compounds in complex mixtures. nih.gov

In a typical LC-MS/MS workflow, compounds are first separated by LC and then introduced into the ESI source. nih.gov The mass spectrometer is often operated in the Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, a specific precursor ion (the parent ion of the target analyte) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific fragment ion (daughter ion) is monitored in the second mass analyzer. nih.gov This process is highly specific and significantly reduces chemical noise, resulting in excellent sensitivity and quantitative accuracy. nih.govnih.gov

For amino acid analysis, derivatization with reagents like AQC can improve chromatographic retention and resolution, while also enhancing ESI efficiency, leading to lower detection limits. waters.comnih.gov

Table 5: ESI-MS/MS Parameters for Targeted Analysis of AQC-Derivatized β-Alanine

| Parameter | Value | Description | Reference |

|---|---|---|---|

| Parent Ion (m/z) | 260.1 | The mass-to-charge ratio of the protonated AQC-β-Alanine molecule. | nih.gov |

| Daughter Ion (m/z) | 171 | The characteristic fragment ion derived from the AQC tag after collision-induced dissociation. | nih.gov |

| Cone Voltage (CV) | 20 V | Voltage applied to the sampling cone to facilitate ion transmission. | nih.gov |

| Collision Energy (CE) | 12 eV | Energy applied in the collision cell to induce fragmentation of the parent ion. | nih.gov |

Photoelectron Spectroscopy and Circular Dichroism (CD)

Photoelectron Spectroscopy (PES) and Circular Dichroism (CD) are powerful techniques for investigating the electronic structure and chirality of molecules like alaninol.

PES provides information on the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. researchgate.net Studies on the adsorption of D-alaninol on copper surfaces (Cu(100)) using PES, including both Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoelectron Spectroscopy (XPS), have revealed details about the molecule-surface interaction. chemsrc.comacs.org These investigations, supported by density functional theory (DFT) calculations, show that D-alaninol can bind to the copper surface through both its amino and hydroxyl groups, forming a chiral self-assembled monolayer. acs.org Analysis of the valence band and core-level spectra (such as C 1s, N 1s, and O 1s) helps to characterize the adsorbed molecules and their orientation. researchgate.netacs.orgaip.org

Photoelectron Circular Dichroism (PECD) is particularly sensitive to the stereochemistry of chiral molecules. researchgate.netsigmaaldrich.com PECD studies on gas-phase alaninol reveal that the technique can discern effects related to different conformer populations. sigmaaldrich.com Recent research has extended these studies to the aqueous phase for the related amino acid alanine, demonstrating that PECD can distinguish between enantiomers in a biologically relevant environment and is sensitive to structural changes like protonation states. arxiv.org

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a fundamental technique for studying chiral molecules. nih.govnih.gov For a racemic mixture like DL-Alaninol, the CD signal is null because the opposing signals from the D- and L-enantiomers cancel each other out. researchgate.net However, CD is crucial for determining the enantiomeric purity or the enantiomeric excess in a sample. The principle has been demonstrated with the parent amino acid, alanine, where L-alanine and D-alanine produce mirror-image CD spectra. researchgate.net Any deviation from a null signal in a sample purported to be DL-Alaninol would indicate an unequal mixture of the two enantiomers.

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups and elucidating the molecular structure of compounds like DL-Alaninol. The method works by measuring the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies corresponding to the bonds present in the molecule. researchgate.net

While FTIR cannot distinguish between individual enantiomers (D- and L-alaninol) because they possess identical chemical bonds and thus identical vibrational modes, it is highly effective at differentiating a racemic crystalline form from an enantiopure crystalline form. thermofisher.com The different crystal lattice packing and intermolecular interactions (like hydrogen bonding) in a racemic crystal (DL-form) versus an enantiopure crystal (L- or D-form) result in distinct and clearly identifiable differences in their FTIR spectra. thermofisher.com This principle is widely applied in the pharmaceutical industry to verify the stereochemical nature of the final product. thermofisher.com For DL-Alaninol, FTIR can confirm the presence of key functional groups such as the O-H stretch from the alcohol, the N-H stretch from the amine, and various C-H and C-C bond vibrations. researchgate.net Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a variant of FTIR that is particularly useful for powdered samples and for studying surface interactions. azom.com

Table 1: Typical FTIR Spectral Regions for Alaninol Functional Groups This table is illustrative, based on characteristic regions for primary amines and alcohols.

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| Alcohol (O-H) | Stretching | 3200 - 3600 (Broad) |

| Amine (N-H) | Stretching | 3300 - 3500 (Medium) |

| Alkane (C-H) | Stretching | 2850 - 3000 |

| Amine (N-H) | Bending | 1550 - 1650 |

| Alcohol (C-O) | Stretching | 1000 - 1260 |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization and purity assessment of DL-Alaninol. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous confirmation of the molecule's carbon skeleton and the position of its functional groups. ontosight.aiacs.org

Proton NMR studies on related compounds like poly-DL-alanine have demonstrated the technique's sensitivity to polymer configuration. acs.org For DL-Alaninol, ¹H NMR would show characteristic signals for the methyl (CH₃), methine (CH), methylene (B1212753) (CH₂), and the exchangeable amine (NH₂) and hydroxyl (OH) protons. The chemical shifts, signal splitting patterns (multiplicity), and integration values are used to confirm the structure. Similarly, ¹³C NMR provides distinct signals for each of the three unique carbon atoms in the alaninol molecule. arxiv.org

NMR is also used to assess sample purity by detecting signals from solvents or other contaminants. While standard NMR does not differentiate between enantiomers, chiral derivatizing agents or chiral solvating agents can be added to the NMR sample. These agents interact differently with the D- and L-enantiomers, inducing separate, distinguishable signals for each in the resulting spectrum, thereby allowing for the determination of enantiomeric purity. Furthermore, deuterium (B1214612) (²H) NMR has been used to study the dynamics of isotopically labeled amino acids. nih.gov

Derivatization Strategies for Enhanced Analytical Resolution and Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, such as enhanced detectability or better chromatographic separation. springernature.commyfoodresearch.com For a small, polar molecule like DL-Alaninol, which lacks a strong chromophore, derivatization is often essential for sensitive detection by UV or fluorescence detectors in liquid chromatography. myfoodresearch.comspringernature.com

Pre-column and Post-column Derivatization for Chromatographic Analysis

Chromatographic analysis of amino alcohols like alaninol often employs either pre-column or post-column derivatization to enhance analytical performance. myfoodresearch.comacademicjournals.org

Pre-column derivatization involves reacting the analyte to form a derivative before it is injected into the high-performance liquid chromatography (HPLC) system. fujifilm.commdpi.com This approach is widely used and offers high sensitivity. springernature.comspringernature.com A significant advantage is that the resulting derivatives are often less polar, making them suitable for separation on highly efficient reversed-phase (RP-HPLC) columns. researchgate.net A classic chiral derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA), which reacts with the primary amine of DL-Alaninol. researchgate.netnih.gov This reaction creates a pair of diastereomers that can be separated on a standard achiral HPLC column and detected by their strong UV absorbance at around 340 nm. researchgate.netuzh.ch Other reagents like 9-fluorenylmethyl-chloroformate (FMOC) are also used to create fluorescent derivatives for highly sensitive analysis. researchgate.net

Post-column derivatization occurs after the components of a sample have been separated on the chromatography column but before they reach the detector. fujifilm.comresearchgate.net This method's main advantages are its excellent reproducibility and that the results are not affected by the sample matrix, as interfering compounds are separated before the reaction. fujifilm.com Ion-exchange chromatography is often paired with post-column derivatization. researchgate.net A common reagent used for amino-containing compounds is ninhydrin, which forms a colored product that can be detected with a UV-Vis spectrophotometer. thermofisher.com While robust, post-column systems can be more complex and may introduce band broadening due to the additional tubing and reaction coils. researchgate.net

Table 2: Comparison of Derivatization Strategies for Chromatographic Analysis

| Feature | Pre-column Derivatization | Post-column Derivatization |

| Reaction Timing | Before injection onto the column | After separation, before detection |

| Typical Chromatography | Reversed-Phase HPLC springernature.com | Ion-Exchange Chromatography fujifilm.comresearchgate.net |

| Advantages | High sensitivity, use of efficient RP columns, wide choice of reagents. springernature.comfujifilm.com | High reproducibility, not affected by sample matrix, automated. fujifilm.com |

| Disadvantages | Potential for multiple derivative products, reagent peaks may interfere. | Increased system complexity and dead volume, potential for band broadening. researchgate.net |

| Example Reagent | Marfey's Reagent (FDAA), FMOC researchgate.netresearchgate.net | Ninhydrin, o-Phthalaldehyde (OPA) mdpi.comthermofisher.com |

Isotopically Labeled Derivatives for Advanced Analytical Studies (e.g., 13C3-Alanine)

The use of stable isotope-labeled compounds as internal standards is a gold standard in quantitative analysis, particularly in mass spectrometry (MS). isotope.comnih.gov For DL-Alaninol analysis, an isotopically labeled version (e.g., containing ²H, ¹³C, or ¹⁵N) would be the ideal internal standard.

Isotopically labeled analogues, such as ¹³C₃-Alanine, are used in metabolic studies and for precise quantification. nih.govaacrjournals.org In isotope-coded derivatization, two versions of a derivatizing reagent, a "light" (containing common isotopes) and a "heavy" (containing stable heavy isotopes), are used to label different samples. nih.gov When the samples are mixed and analyzed by MS, the relative quantities of the analyte in each sample can be determined with high accuracy by comparing the intensities of the light and heavy derivative peaks. nih.gov

For example, studies have successfully used light and heavy isotopic labeling reagents to determine the D/L ratios of alanine in food products. nih.gov Similarly, ¹³C- and ¹⁵N-labeled amino acids are commercially available and used as standards for quantifying amino acids in complex biological matrices like plasma without derivatization, using techniques like LC-MS/MS. nih.govrestek.com These labeled standards co-elute with the unlabeled analyte but are distinguished by their higher mass in the mass spectrometer, allowing for accurate correction of matrix effects and variations in instrument response. nih.gov

Computational Approaches in Analytical Characterization

Computational chemistry provides powerful tools that complement experimental analytical techniques by offering molecular-level insights into the structure, properties, and behavior of compounds like DL-Alaninol.

First-principles modeling and density functional theory (DFT) calculations are used to interpret experimental data from techniques like photoelectron spectroscopy. acs.orgaip.org For instance, DFT calculations have been employed to determine the most stable adsorption geometries of D-alaninol on a Cu(100) surface and to simulate the corresponding electronic core energy levels, which can then be compared directly with experimental XPS data. aip.org

A prominent computational technique is "computational alanine scanning," which is used to probe the energetic importance of specific amino acid residues at protein-protein interfaces. nih.govresearchgate.net This method computationally mutates a residue to alanine and calculates the resulting change in binding free energy (ΔΔG). rsc.orgplos.orgacs.org While typically applied to large proteins, the fundamental principles of calculating energy changes upon structural modification are broadly applicable in molecular modeling. These computational methods, often based on molecular mechanics (MM) combined with continuum solvation models like Poisson-Boltzmann/Surface Area (MM/PBSA), can help to understand and predict molecular interactions that are key to chromatographic separations and chiral recognition mechanisms. researchgate.netacs.org

Computational Simulations of Spectroscopic Data

Computational simulations have become an indispensable tool for interpreting and predicting the spectroscopic properties of molecules, including DL-Alaninol. By employing quantum chemical calculations, primarily Density Functional Theory (DFT), it is possible to model the vibrational and electronic spectra of the D- and L-enantiomers. These simulations provide a theoretical foundation for understanding experimental spectra and can highlight subtle differences between enantiomers that may be exploited for analytical purposes.

Research has demonstrated the utility of DFT in simulating the spectra of alanine and its isomers. For instance, studies on DL-alanine have used DFT to calculate Raman spectra, which show very small differences in peak positions and minor variations in intensities between the D-, L-, and DL-forms. doi.orgresearchgate.net While the individual enantiomers (D- and L-Alanine) have identical spectra, the racemic compound (DL-Alanine) can exhibit spectral differences in the solid state due to different crystal packing. One study recorded the Raman spectra for D-, L-, and DL-alanine in the 250–2000 cm⁻¹ range, identifying key scattering peaks and their corresponding functional group vibrations. doi.org

A specific investigation into the adsorption of D-alaninol on a Cu(100) surface utilized DFT calculations to analyze the electronic structure and compare it with experimental photoelectron spectra. acs.orgnih.gov The study calculated the projected density of states (pDOS) and simulated the interaction between the molecule and the copper surface, finding that the most stable configuration involves both the amino and hydroxyl groups interacting with copper atoms. acs.org Such simulations are crucial for understanding the behavior of alaninol in contexts like surface chemistry and catalysis, and for interpreting complex experimental data from surface-sensitive techniques.

The table below presents a comparison of experimentally observed Raman scattering peaks for DL-Alanine with the vibrational modes, which serves as a pertinent model for understanding the type of data generated for DL-Alaninol.

| Experimental Raman Peak (cm⁻¹) for DL-Alanine doi.org | Vibrational Mode Assignment doi.org |

|---|---|

| 333 | Torsion/Lattice Modes |

| 409 | Torsion/Lattice Modes |

| 545 | COO⁻ rocking |

| 775 | COO⁻ scissoring |

| 852 | C-C-N stretching |

| 910 | C-C stretching |

| 1117 | CH₃ rocking |

| 1308 | CH bending |

| 1360 | CH₃ symmetric bending |

| 1465 | CH₃ asymmetric bending |

| 1585 | NH₃⁺ symmetric bending |

| 1625 | NH₃⁺ asymmetric bending |

This table presents selected Raman peaks for DL-Alanine as a representative example. The vibrational assignments provide insight into the molecular motions corresponding to each observed frequency.

Molecular Modeling for Conformational Analysis Relevant to Analytical Resolution

The analytical resolution of enantiomers is fundamentally dependent on exploiting the three-dimensional structural differences between them. Molecular modeling, especially conformational analysis, is a powerful technique to explore the potential shapes (conformers) a molecule can adopt and their relative energies. nih.gov For chiral molecules like D- and L-alaninol, understanding the conformational landscape is key to designing effective separation methods, such as chromatography or ion mobility spectrometry. sigmaaldrich.comacs.org

Conformational analysis of alanine analogues has been performed using various computational methods, including ab initio molecular dynamics and DFT. aps.org These studies map the potential energy surface of the molecule by rotating its flexible dihedral angles, identifying the most stable, low-energy conformers. nih.govresearchgate.net For example, a conformational analysis of an alanine dipeptide analog using an ab initio molecular dynamics simulation found that the transformation between two major conformations (C5 and C7eq) occurs on a picosecond timescale. aps.org

The relevance of this conformational information to analytical resolution is direct. In chiral chromatography, a chiral stationary phase (CSP) interacts differently with the enantiomers of the analyte. sigmaaldrich.com These differential interactions are based on the three-dimensional fit between the analyte's conformers and the chiral selector. Molecular modeling can help predict which conformers are most likely to be present and how they might interact with a given CSP, thereby guiding the selection or design of the chromatographic system.

Similarly, in techniques like trapped ion mobility spectrometry (TIMS), enantiomers can be separated after derivatization with a chiral tag. acs.orgnih.gov The resulting diastereomers will have different shapes and, consequently, different collision cross-sections (CCS) in the gas phase, which allows for their separation. nih.gov Molecular modeling can predict the structures and CCS of these diastereomers, helping to optimize the analytical method. A study successfully used this approach to separate 17 different amino acids after derivatization, with the separation based on the distinct conformations of the resulting diastereomers. acs.orgnih.gov

The table below summarizes key conformational states identified in computational studies of alanine derivatives, which illustrates the type of data generated in a conformational analysis relevant to DL-Alaninol.

| Conformer Type | Typical Dihedral Angles (φ, ψ) | Key Stabilizing Feature | Relevance to Separation |

|---|---|---|---|

| C5 | (≈ -150°, ≈ +150°) | Intramolecular H-bond (5-membered ring) | A compact structure that will present a specific shape to a chiral selector. |

| C7eq (β-turn) | (≈ -80°, ≈ +80°) | Intramolecular H-bond (7-membered ring) | A different folded structure, leading to distinct intermolecular interactions. |

| P(II) (Polyproline II) | (≈ -75°, ≈ +145°) | Extended, open conformation | An extended structure exposing different functional groups for interaction. |

| α-helical (αR) | (≈ -70°, ≈ -40°) | Typical of right-handed helices | A compact, helical fold that significantly differs from extended forms. |

Applications of Dl Alaninol As a Chiral Building Block and Precursor

In Asymmetric Synthesis of Complex Molecules

The inherent chirality of DL-Alaninol makes it a crucial starting material in asymmetric synthesis, where the goal is to create specific stereoisomers of complex molecules. Its enantiopure forms, D-Alaninol and L-Alaninol, are particularly instrumental in transferring chirality to new, more complex structures.

DL-Alaninol is frequently employed as a chiral auxiliary or template to guide the stereochemical outcome of a reaction. This approach is fundamental in producing enantiomerically pure or enriched intermediates that are subsequently elaborated into more complex target molecules. acs.org The compound's structure is foundational for creating various chiral synthons. For instance, it is a precursor for synthesizing enantiopure aziridines, which are versatile intermediates that can undergo regioselective and stereospecific ring-opening reactions to yield a variety of substituted chiral compounds. mdpi.com

The transformation of DL-Alaninol into N-protected derivatives is a common strategy. For example, Fmoc-protected alaninol has been synthesized and analyzed using chiral HPLC to confirm that no racemization occurs during the protection process, highlighting its robustness as a chiral building block. researchgate.net Furthermore, it has been used to prepare enantiopure and racemic samples of 2-methyl-N-tosylaziridine. sigmaaldrich.com These N-sulfonylaziridines can act as monomers in living ring-opening polymerizations to produce high molecular weight linear polyamines. sigmaaldrich.com

The utility of DL-Alaninol extends to its use in organocatalysis, where it can be a component in the synthesis of more complex catalysts or can be the target of catalytic asymmetric reactions. mdpi.com Its derivatives serve as scaffolds upon which further complexity is built, often with high stereocontrol. acs.org

Noncanonical amino acids (ncAAs), which are not among the 20 standard proteinogenic amino acids, are crucial tools in chemical biology and drug discovery for their ability to confer unique properties, such as resistance to proteolytic degradation. mdpi.com DL-Alaninol serves as a precursor for certain types of these modified amino acids.

While many ncAAs are produced through complex biosynthetic pathways or chemical syntheses, simple chiral molecules like DL-Alaninol provide a straightforward starting point for specific classes. mdpi.comrsc.org For example, the structure of DL-Alaninol is the foundation for β-amino acids and other amino acid derivatives with altered backbones. wikipedia.org The synthesis of β-(2-Thiazolyl)-DL-alanine, a noncanonical amino acid derivative, demonstrates the role of alanine-related structures in creating novel amino acid variants for research in medicinal chemistry. netascientific.com The synthesis often involves modifying the hydroxyl or amino group of alaninol to build the desired side chains and functionalities that characterize noncanonical amino acids.

DL-Alaninol is itself a β-amino alcohol, and it is a key starting material for the synthesis of a diverse array of other, more complex β-amino alcohols. oup.com These compounds are of significant interest in medicinal chemistry due to their presence in the structures of many biologically active molecules, including γ-secretase inhibitors. google.com